Vinylmagnesium bromide

Übersicht

Beschreibung

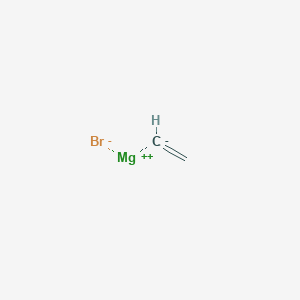

Vinylmagnesium bromide, also known as Grignard reagent, is an organometallic compound discovered by a French chemist, Victor Grignard . It is typically a clear light brown to brown solution . The compound can be represented by the formula CH2=CHMgBr .

Synthesis Analysis

Vinylmagnesium bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A reversed-phase HPLC method has been developed for the determination of vinylmagnesium chloride and vinylmagnesium bromide, based on the assay of 1-(9-anthryl)propen-2-ol, the product in the reaction between a vinylmagnesium halide and 9-anthraldehyde .

Molecular Structure Analysis

The linear formula of Vinylmagnesium bromide is CH2=CHMgBr . It generally exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), which form equilibrium mixtures with complicated compositions (called “Schlenk equilibrium”) .

Chemical Reactions Analysis

Vinylmagnesium bromide may be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid . It may also be used in the following transformations: (S)-3-(benzyloxy)-4-oxo-butanoic acid methyl ester to methyl (3S,4S)-4-hydroxy-3-(phenylmethoxy)hex-5-enoate .

Physical And Chemical Properties Analysis

Vinylmagnesium bromide is a liquid at 20°C . It has a density of 0.981 g/mL at 25°C . It is highly flammable and reacts violently with water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Vinylchromanones

VMB is used in the synthesis of 2-vinylchroman-4-ones through conjugate addition with chromones in the presence of a Lewis acid. This reaction is significant in the synthesis of compounds with potential pharmacological properties .

Grignard Reactions

As a Grignard reagent, VMB participates in various Grignard reactions, which are fundamental in creating new carbon-carbon bonds, leading to the formation of alcohols, acids, and other functional groups from carbonyl compounds .

Cross-Coupling Reactions

VMB can be used as an alternative to vinyl bromide in cross-coupling reactions, which are pivotal for constructing complex organic molecules .

Organic Syntheses

In small-scale preparations, VMB is utilized under an atmosphere of dry nitrogen to prevent hydrolysis and oxidation, showcasing its sensitivity and importance in controlled organic syntheses .

Wirkmechanismus

Target of Action

Vinylmagnesium bromide, also known as Bromoethenylmagnesium, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . They are generally represented by the formula RMgX, where R is an alkyl or aryl group, and X is a halide .

Mode of Action

Vinylmagnesium bromide, like other Grignard reagents, is highly reactive. It can react with a variety of electrophilic compounds, including carbonyl compounds, to form new carbon-carbon bonds . The carbon atom in the vinyl group of vinylmagnesium bromide is nucleophilic and can attack electrophilic carbon atoms in carbonyl compounds. This results in the formation of alcohols after the addition of water or another proton source .

Biochemical Pathways

The primary biochemical pathway involving vinylmagnesium bromide is the Grignard reaction . In this reaction, the vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom in a carbonyl compound. This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .

Pharmacokinetics

As a Grignard reagent, vinylmagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents, including vinylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of vinylmagnesium bromide is the formation of new carbon-carbon bonds. This allows for the synthesis of a wide range of organic compounds . For example, it can be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid .

Action Environment

The action of vinylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under anhydrous and inert conditions . The reaction with vinylmagnesium bromide is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures .

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;ethene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGJCSHZTFKPNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[CH-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883758 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |

| Record name | Vinylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vinylmagnesium bromide | |

CAS RN |

1826-67-1 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromovinylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Vinylmagnesium bromide react with ketones?

A1: Vinylmagnesium bromide acts as a nucleophile, adding across the carbonyl group of ketones. This results in the formation of a new carbon-carbon bond, yielding tertiary alcohols. []

Q2: What factors influence the chemoselectivity of Vinylmagnesium bromide additions to ketones?

A2: Competing reactions such as α-hydride elimination (reduction) and deprotonation (enolization) can impact chemoselectivity. Factors like temperature, solvent, and the presence of additives (e.g., CeCl3, ZnCl2) can significantly influence the reaction pathway. []

Q3: What is the molecular formula and weight of Vinylmagnesium bromide?

A3: The molecular formula is C2H3BrMg, and its molecular weight is 131.26 g/mol. []

Q4: Can Vinylmagnesium bromide be used to introduce a vinyl group to α,β-unsaturated ketones?

A4: Yes, in the presence of Methylcopper, Vinylmagnesium bromide can participate in 1,4-addition reactions with α,β-unsaturated ketones, effectively introducing a vinyl group. []

Q5: Are there examples of Vinylmagnesium bromide reacting with substrates other than ketones?

A5: Yes, Vinylmagnesium bromide has been shown to react with:

- Imines: Leading to the formation of vinylaminodiol derivatives, which serve as intermediates in the synthesis of amino sugars and other biologically relevant molecules. [, ]

- Nitrosoarenes: Facilitating the synthesis of 2-(trimethylsilyl)indoles through a cyclization reaction. []

- Nitroarenes: Undergoing conjugate addition, highlighting the reagent's versatility in reacting with different functional groups. []

- Thioesters: Participating in a tandem acyl substitution/Michael addition sequence, providing a route to β-sulfanyl ketones. []

Q6: How does the choice of solvent affect Vinylmagnesium bromide reactions?

A6: The nature of the solvent plays a crucial role in the reactivity and selectivity of Vinylmagnesium bromide:

- Deep Eutectic Solvents (DESs): Emerging as greener alternatives, enabling reactions under milder conditions with potential for kinetic activation. []

- Water: While Vinylmagnesium bromide is generally incompatible with protic solvents, research suggests controlled reactivity in specific scenarios, highlighting the importance of careful solvent selection. [, ]

Q7: Why are low temperatures often required for reactions involving Vinylmagnesium bromide?

A7: Vinylmagnesium bromide exhibits high reactivity due to the polar carbon-magnesium bond. Low temperatures help control the reaction rate and minimize undesired side reactions, such as those arising from its strong nucleophilic character. []

Q8: What role does copper play in reactions involving Vinylmagnesium bromide?

A8: Copper(I) salts, often in catalytic amounts, can significantly alter the reactivity of Vinylmagnesium bromide, favoring 1,4-addition to α,β-unsaturated ketones over the typical 1,2-addition. [, ]

Q9: How does the presence of Lewis acids impact the stereoselectivity of Vinylmagnesium bromide additions?

A9: Lewis acids like LiBr, CeCl3, TiCl4, ZnBr2, and Et2AlCl can influence the facial selectivity in additions to cyclic ketones. The specific Lewis acid, substrate structure, and reaction conditions determine the diastereomeric outcome. []

Q10: Have computational methods been used to study Vinylmagnesium bromide?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of Vinylmagnesium bromide additions to specific substrates like γ-alkoxycyclobutenones, providing valuable insights into reaction mechanisms. []

Q11: How do structural modifications of the vinyl group influence the reactivity of Vinylmagnesium bromide?

A11: Substituents on the vinyl group can significantly impact reactivity:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

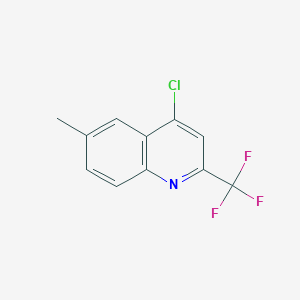

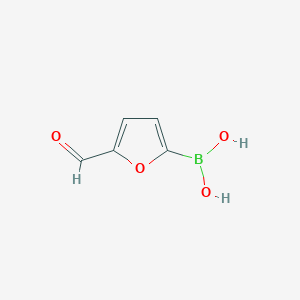

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)